molecular formula C18H18FNO3S2 B3017588 4-fluoro-N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1396874-44-4

4-fluoro-N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B3017588
CAS No.: 1396874-44-4
M. Wt: 379.46
InChI Key: OLLHANSXNBZYKP-UHFFFAOYSA-N
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Description

4-Fluoro-N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by:

  • A 4-fluoro and 2-methyl substitution on the benzene ring.
  • Dual N-substituents: furan-2-ylmethyl and 2-(thiophen-2-yl)ethyl groups.

Properties

IUPAC Name

4-fluoro-N-(furan-2-ylmethyl)-2-methyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3S2/c1-14-12-15(19)6-7-18(14)25(21,22)20(13-16-4-2-10-23-16)9-8-17-5-3-11-24-17/h2-7,10-12H,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLHANSXNBZYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N(CCC2=CC=CS2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide, with the CAS number 1396874-44-4, is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C18H18FNO3S2C_{18}H_{18}FNO_3S_2, with a molecular weight of approximately 379.5 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anticancer properties.

PropertyValue
Molecular FormulaC18H18FNO3S2
Molecular Weight379.5 g/mol
CAS Number1396874-44-4
Melting PointN/A
Boiling PointN/A

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Benzene Sulfonamide Core : This step involves the reaction of a suitable sulfonamide precursor with furan and thiophene derivatives.
  • Introduction of Functional Groups : The furan and thiophene groups are introduced via nucleophilic substitution reactions.
  • Final Assembly : The final compound is formed through coupling reactions under optimized conditions to ensure high yield and purity.

Antibacterial Activity

Research indicates that compounds containing furan and thiophene moieties exhibit significant antibacterial properties. For example, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's sulfonamide structure is associated with anticancer activity. Studies have demonstrated that related compounds can exhibit cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase or other relevant enzymes involved in tumor growth.
  • Interaction with DNA : Similar compounds have shown the ability to intercalate DNA, disrupting replication processes.
  • Receptor Modulation : The presence of fluorine enhances binding affinity to target proteins through electrostatic interactions.

Similar Compounds

A comparison with structurally similar compounds reveals insights into structure-activity relationships (SAR). For instance:

Compound NameIC50 (μM)Notes
4-Ethoxy-3-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide0.35Similar antibacterial activity
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide0.76Enhanced anticancer properties

These comparisons indicate that variations in substituents can significantly affect biological activity, suggesting that further modification could enhance potency.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial effects of various furan derivatives against E. coli and S. aureus, finding that modifications at the nitrogen atom improved efficacy .
  • Anticancer Research : In vitro studies on MCF-7 cells revealed that the compound exhibited IC50 values comparable to leading anticancer agents, indicating its potential as a therapeutic candidate .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares the target compound with structurally related benzenesulfonamides from the evidence:

Compound ID Substituents Molecular Weight Melting Point (°C) Biological Activity References
Target Compound 4-F, 2-Me, furan-2-ylmethyl, thiophen-2-yl ethyl ~415.5* N/A Not reported [Est. from 19]
N-Furfuryl-p-toluenesulfonamide 4-Me, furan-2-ylmethyl 265.3 N/A Synthetic intermediate
1d (4-Fluoro) 4-F, pyridinyl-aminoethyl ~450 (calc.) 155–156 Anticancer, kinase inhibitor
1g (4-CF₃) 4-CF₃, pyridinyl-aminoethyl ~500 (calc.) 132–134 Anticancer, kinase inhibitor
Compound 6 4-F, piperidinyl-dihydrobenzofuran ~450 (calc.) N/A Dual α2A/5-HT7 receptor antagonist
Compound 19 4-F, furan-2-yl, thiophene-2-sulfonyl 415.5 N/A Not reported

*Estimated based on similar structures (e.g., ).

Key Observations:
  • Thiophene and Furan Moieties : The thiophen-2-yl ethyl group is seen in rotigotine derivatives (), where it contributes to dopamine receptor binding. The furan-2-ylmethyl group () may enhance solubility due to its oxygen heteroatom.
  • Methyl Substitution : The 2-methyl group on the benzene ring (unique to the target) could sterically hinder interactions or modulate lipophilicity.

Physicochemical Properties

  • Melting Points: Fluorinated analogs (e.g., 1d) exhibit higher melting points (155–156°C) compared to non-fluorinated derivatives, likely due to stronger intermolecular interactions .
  • Lipophilicity : The thiophen-2-yl ethyl group (logP ~2.5) and furan-2-ylmethyl group (logP ~1.8) may balance the target’s membrane permeability and solubility.

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